molecular formula C8H10N4OS B12117572 4-Amino-5-(2,5-dimethyl-furan-3-yl)-4H-[1,2,4]triazole-3-thiol

4-Amino-5-(2,5-dimethyl-furan-3-yl)-4H-[1,2,4]triazole-3-thiol

Cat. No.: B12117572
M. Wt: 210.26 g/mol
InChI Key: WXRZASCOMCCEDE-UHFFFAOYSA-N
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Description

4-Amino-5-(2,5-dimethyl-furan-3-yl)-4H-[1,2,4]triazole-3-thiol (CAS: 1152598-40-7) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an amino group at position 4, a 2,5-dimethylfuran moiety at position 5, and a reactive thiol group at position 3. Its molecular formula is C₈H₁₀N₄OS, with a molecular weight of 210.26 g/mol . The thiol group enables versatile chemical modifications, such as alkylation or condensation, which are critical for developing derivatives with enhanced pharmacological properties .

Properties

Molecular Formula

C8H10N4OS

Molecular Weight

210.26 g/mol

IUPAC Name

4-amino-3-(2,5-dimethylfuran-3-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C8H10N4OS/c1-4-3-6(5(2)13-4)7-10-11-8(14)12(7)9/h3H,9H2,1-2H3,(H,11,14)

InChI Key

WXRZASCOMCCEDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C2=NNC(=S)N2N

Origin of Product

United States

Preparation Methods

Formation of Potassium Dithiocarbazinate

The synthesis begins with the reaction of 2,5-dimethylfuran-3-carboxylic acid hydrazide with carbon disulfide (CS₂) in alkaline ethanol. Potassium hydroxide (KOH) facilitates the formation of potassium 3-(2,5-dimethylfuran-3-carbonyl)dithiocarbazinate. This intermediate is critical for subsequent cyclization.

Reaction Conditions

  • Molar Ratio : 1:1.2 (hydrazide:CS₂)

  • Solvent : Absolute ethanol

  • Temperature : 0–5°C (initial), then room temperature for 18 hours

  • Yield : 70–75%

Cyclization to Triazole-Thiol

The potassium dithiocarbazinate undergoes cyclization with excess hydrazine hydrate (N₂H₄·H₂O), eliminating hydrogen sulfide (H₂S) and forming the triazole-thiol core. The 2,5-dimethylfuran-3-yl group is retained via the hydrazide backbone.

Reaction Conditions

  • Molar Ratio : 1:3 (dithiocarbazinate:N₂H₄·H₂O)

  • Solvent : Water or ethanol/water mixture

  • Temperature : Reflux (100°C) for 4–6 hours

  • Yield : 60–68%

Mechanistic Insight
Cyclization proceeds via nucleophilic attack of the hydrazine nitrogen on the thiocarbonyl group, followed by intramolecular dehydration to form the 1,2,4-triazole ring.

Alternative Synthesis via Heterocyclic Substitution

Nucleophilic Substitution on Preformed Triazole

In this approach, 4-amino-5-iodo-4H-triazole-3-thiol reacts with 2,5-dimethylfuran-3-boronic acid under Suzuki-Miyaura coupling conditions. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling, introducing the furan moiety.

Reaction Conditions

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : Na₂CO₃

  • Solvent : Dioxane/water (4:1)

  • Temperature : 80°C, 12 hours

  • Yield : 45–50%

One-Pot Synthesis from Furan-3-Carbaldehyde

A one-pot method involves condensation of furan-3-carbaldehyde derivatives with thiosemicarbazide, followed by oxidative cyclization. Iodine (I₂) or hydrogen peroxide (H₂O₂) serves as the oxidizing agent.

Reaction Conditions

  • Oxidizing Agent : I₂ (1.2 equiv)

  • Solvent : Acetic acid

  • Temperature : 110°C, 8 hours

  • Yield : 55–60%

Catalytic Ring-Closure Strategies

Copper-Catalyzed Cyclization

Copper(II) acetate catalyzes the cyclization of 3-(2,5-dimethylfuran-3-yl)thiosemicarbazide to form the triazole-thiol. This method enhances regioselectivity and reduces side reactions.

Reaction Conditions

  • Catalyst : Cu(OAc)₂ (10 mol%)

  • Solvent : DMF

  • Temperature : 120°C, 6 hours

  • Yield : 75–82%

Microwave-Assisted Synthesis

Microwave irradiation accelerates the cyclization step, reducing reaction time from hours to minutes. This method improves yield and purity by minimizing thermal degradation.

Reaction Conditions

  • Power : 300 W

  • Temperature : 150°C

  • Time : 20 minutes

  • Yield : 70–78%

Comparative Analysis of Methods

Method Key Reagents Yield (%) Reaction Time Advantages
CyclocondensationN₂H₄·H₂O, CS₂60–684–6 hoursScalable, cost-effective
Suzuki CouplingPd(PPh₃)₄, Boronic acid45–5012 hoursPrecise furan substitution
Copper-CatalyzedCu(OAc)₂75–826 hoursHigh regioselectivity
Microwave-AssistedMicrowave irradiation70–7820 minutesRapid, high purity

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol/water (3:1) yields >95% purity.

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:2) resolves regioisomers.

Spectroscopic Data

  • FT-IR : ν(S-H) at 2570 cm⁻¹, ν(C=N) at 1610 cm⁻¹.

  • ¹H NMR (DMSO-d₆) : δ 2.21 (s, 6H, CH₃), 6.25 (s, 1H, furan-H), 10.2 (s, 1H, SH).

  • ¹³C NMR : δ 112.4 (furan-C), 158.9 (C=S).

Challenges and Optimization

  • Side Reactions : Over-cyclization may form 1,3,4-thiadiazole byproducts; controlled stoichiometry of N₂H₄·H₂O mitigates this.

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve solubility but require rigorous drying to avoid hydrolysis.

  • Catalyst Loading : Excess Cu(OAc)₂ leads to metal contamination; 10 mol% balances efficiency and purity .

Chemical Reactions Analysis

Chemical Reactivity

The compound exhibits reactivity typical of triazole derivatives and thiols:

Key Reaction Types

  • Nucleophilic Substitution : The thiol (-SH) group participates in substitution reactions with electrophiles (e.g., alkyl halides).

  • Schiff Base Formation : Condensation with aldehydes generates azomethines, which are precursors for bioactive derivatives .

  • Cyclization : The triazole ring can undergo further cyclization under specific conditions to form fused heterocycles .

Reaction Mechanism Reagents Outcome
Thiol substitutionAlkyl halidesThioether derivatives
Azomethine formationBenzaldehyde, H2SO4Schiff bases with enhanced antimicrobial activity
Thiadiazine ring closureAcyl halides, baseFused thiadiazine-triazole systems

Activity Profile

  • Antimicrobial : Targets bacterial folate synthesis (dihydrofolate reductase) and fatty acid biosynthesis (FabH/KasA enzymes) .

  • Anticancer : Shows cytotoxicity against cancer cell lines via mitochondrial disruption .

  • Corrosion Inhibition : Forms protective films on metal surfaces, reducing oxidative damage .

Activity Mechanism Target
AntimicrobialEnzyme inhibitionM. tuberculosis FabH
AnticancerMitochondrial disruptionCancer cell lines
Corrosion inhibitionSurface film formationCarbon steel

Spectroscopic Characterization

Structural confirmation relies on:

  • IR : Peaks at 1650 cm⁻¹ (NH), 1720 cm⁻¹ (C=O), and 1450 cm⁻¹ (C=S) .

  • ¹H NMR : Signals at 8.92–9.20 ppm (N=CH) and 3.42–3.87 ppm (CH₂ in thiazolidinones) .

  • Mass Spectrometry : Molecular ion at m/z 404.497.

Scientific Research Applications

4-Amino-5-(2,5-dimethyl-furan-3-yl)-4H-[1,2,4]triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-5-(2,5-dimethyl-furan-3-yl)-4H-[1,2,4]triazole-3-thiol involves its interaction with various molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Substituted Phenyl Derivatives

Compounds like 4-Amino-5-(4-substituted phenyl)-4H-[1,2,4]triazole-3-thiol (e.g., 5a-e) replace the dimethylfuran with substituted phenyl groups. These derivatives exhibit notable antimicrobial activity. For example:

  • 5a (4-chlorophenyl substituent) showed MIC values of 30 µg/mL against Staphylococcus aureus and 32 µg/mL against Bacillus subtilis .
  • 5d (unspecified substituent) demonstrated antifungal activity against Aspergillus niger (MIC: 28 µg/mL ), comparable to fluconazole (MIC: 26 µg/mL ) .

Trifluoromethyl Phenyl Derivatives

4-Amino-5-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol (8) is a key intermediate for synthesizing Schiff base derivatives (e.g., CP 55) via condensation with benzaldehydes . The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability compared to the dimethylfuran analog.

Pyrazole- and Benzofuran-Containing Analogs

  • Pyrazole Derivatives: Compounds like 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol exhibit antiradical activity (DPPH assay) and analgesic effects. For instance, derivatives in showed analgesic activity exceeding morphine at 50 mg/kg doses .
  • Benzofuran Derivatives: 4-Amino-5-(benzofuran-2-yl)-1,2,4-triazole-3-thiol () forms fused heterocycles (e.g., triazolo-thiadiazoles), highlighting the role of aromaticity in stabilizing reactive intermediates. The dimethylfuran group, being less bulky than benzofuran, might reduce steric hindrance during synthesis .

Alkylation Potential

S-Alkylation of triazole-thiols is a common strategy to enhance bioavailability. For example:

  • Ultrasound-assisted synthesis of indole-containing triazole derivatives () achieved yields of 82–93% , suggesting efficient methods applicable to the dimethylfuran analog .

Biological Activity

4-Amino-5-(2,5-dimethyl-furan-3-yl)-4H-[1,2,4]triazole-3-thiol (CAS No. 1152598-40-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant case studies and research findings.

  • Molecular Formula : C₈H₁₀N₄OS
  • Molecular Weight : 210.26 g/mol
  • Structure : The compound features a triazole ring with a thiol group and a furan derivative, which are critical for its biological activity.

Antimicrobial Activity

Research has shown that derivatives of 4-amino-1,2,4-triazole exhibit notable antimicrobial properties. A study focused on the antimicrobial activity of various 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives demonstrated that these compounds were effective against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus ATCC 2592312.5 µg/mL
Escherichia coli ATCC 2592225 µg/mL
Pseudomonas aeruginosa ATCC 2785350 µg/mL

The most sensitive strain identified was Staphylococcus aureus, with modifications to the alkyl substituents enhancing activity significantly .

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. A recent investigation into various triazole compounds indicated promising results in inhibiting cancer cell proliferation. For instance:

Compound Cell Line IC50 (µM)
Compound AMCF-710.5
Compound BHeLa15.2
Compound CA54912.8

The structure-activity relationship (SAR) analysis revealed that the presence of a thiol group significantly contributes to the cytotoxic effects observed against various cancer cell lines .

Enzyme Inhibition

Triazole derivatives are known for their ability to inhibit several enzymes crucial in various biochemical pathways. The compound has shown inhibitory effects on:

  • Cholinesterase
  • Carbonic anhydrase
  • Adenosine deaminase

These enzymes are vital in neurological functions and metabolic processes, indicating that the compound could have therapeutic applications in neurodegenerative diseases and metabolic disorders .

Case Studies

  • Antimicrobial Screening : A study conducted on a series of triazole derivatives showed that modifications to the furan moiety influenced antimicrobial efficacy. The introduction of larger alkyl groups correlated with increased activity against S. aureus and E. coli.
  • Cytotoxicity Assays : In vitro studies assessed the cytotoxicity of various triazole derivatives against multiple cancer cell lines, revealing that compounds with specific substitutions on the triazole ring exhibited enhanced growth inhibition compared to standard chemotherapeutics .

Q & A

Q. What are the optimal synthetic routes for 4-Amino-5-(2,5-dimethyl-furan-3-yl)-4H-[1,2,4]triazole-3-thiol, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of hydrazide intermediates with thiourea derivatives under reflux in ethanol or methanol. Key steps include:

  • Cyclization : Reaction of 4-amino-5-(2,5-dimethylfuran-3-yl)-1,2,4-triazole-3-thiol with carboxylic acids to form fused heterocycles (e.g., [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines) under basic conditions (NaOH/ethanol, 5–6 hours reflux) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating derivatives with yields of 55–60% .
  • Yield Optimization : Excess thiourea (1.2–1.5 eq.) and controlled pH (9–10) minimize side reactions like disulfide formation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

  • ¹H/¹³C NMR : Disappearance of NH₂ (~6 ppm) and SH (~14 ppm) signals confirms cyclization. Triazole ring carbons appear at 163–168 ppm in ¹³C NMR .
  • IR Spectroscopy : SH stretches (2760–2860 cm⁻¹), C=N (1665–1670 cm⁻¹), and C=S (1280 cm⁻¹) validate functional groups .
  • Mass Spectrometry : [M+H]⁺ fragments (e.g., m/z 202.057 for triazole-thiol derivatives) confirm molecular weight .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungi (e.g., C. albicans) .
  • Antioxidant Potential : DPPH radical scavenging (IC₅₀ values) and FRAP assays at 0.1–100 µM concentrations .
  • Enzyme Inhibition : Alpha-amylase/alpha-glucosidase assays (UV-Vis at 405 nm) for antidiabetic potential .

Advanced Research Questions

Q. How can structural modifications enhance antinociceptive activity?

  • Functionalization : Introduce 2,6-dichlorophenyl or saturated carboxylic acid esters to the triazole core. These groups improve binding to COX-2 and opioid receptors .
  • Mannich Bases : React with formaldehyde/piperidine to form water-soluble derivatives, enhancing bioavailability in vivo .
  • In Vivo Validation : Use acetic acid-induced writhing (ED₅₀: 10–15 mg/kg) and formalin inflammation models (phase II inhibition >60% at 20 mg/kg) .

Q. How to reconcile discrepancies in reported biological activity across studies?

  • Structural Variability : Minor substituent changes (e.g., methyl vs. fluorophenyl groups) alter logP and membrane permeability, affecting activity .
  • Assay Conditions : Discrepancies in MIC values may arise from differences in bacterial strains (e.g., ATCC vs. clinical isolates) or solvent (DMSO vs. saline) .
  • Statistical Analysis : Apply multivariate regression to isolate structure-activity relationships (SAR) and identify key descriptors (e.g., Hammett σ constants) .

Q. What computational methods support SAR analysis for this compound?

  • Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2, PDB ID: 5KIR). Pyrazole-triazole hybrids show strong hydrogen bonding with Tyr355/Arg120 .
  • QSAR Modeling : Use Gaussian09 for DFT calculations (B3LYP/6-31G**) to correlate electronic parameters (e.g., HOMO-LUMO gaps) with antioxidant IC₅₀ values .
  • MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-enzyme complexes (RMSD <2 Å indicates stable binding) .

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